1,1,1,2-Tetrachlorobutane

physical state melting point isomer handling

1,1,1,2-Tetrachlorobutane is a C4 chloroalkane belonging to the tetrachlorobutane isomer family, characterized by a terminal trichloromethyl group (-CCl3) at C1 and a single chlorine at C2. With molecular formula C4H6Cl4 and molecular weight 195.9 g/mol, it exists as a low-melting solid (estimated mp 28.17°C) under ambient conditions, a physical state that distinguishes it from several other tetrachlorobutane isomers.

Molecular Formula C4H6Cl4
Molecular Weight 195.9 g/mol
CAS No. 39966-95-5
Cat. No. B12651120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrachlorobutane
CAS39966-95-5
Molecular FormulaC4H6Cl4
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESCCC(C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C4H6Cl4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3
InChIKeyXEEJZFBREUUKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2-Tetrachlorobutane (CAS 39966-95-5): Structural Isomer Differentiation for Targeted Procurement


1,1,1,2-Tetrachlorobutane is a C4 chloroalkane belonging to the tetrachlorobutane isomer family, characterized by a terminal trichloromethyl group (-CCl3) at C1 and a single chlorine at C2 [1]. With molecular formula C4H6Cl4 and molecular weight 195.9 g/mol, it exists as a low-melting solid (estimated mp 28.17°C) under ambient conditions, a physical state that distinguishes it from several other tetrachlorobutane isomers .

Why Tetrachlorobutane Isomer Selection Is Critical for Industrial and Laboratory Applications


Tetrachlorobutane isomers share the same molecular formula and mass but differ profoundly in chlorine substitution pattern, which directly governs melting point, boiling point, density, lipophilicity, and reactivity [1]. Generic procurement or substitution of one isomer for another can lead to incompatible physical states (solid vs. liquid), altered distillation behavior, and unexpected reaction outcomes due to steric and electronic effects at the reactive centers, as evidenced by the divergent properties of 1,2,3,4-tetrachlorobutane compared to its asymmetrical counterparts [2].

Quantitative Differentiation of 1,1,1,2-Tetrachlorobutane (CAS 39966-95-5) from Closest Isomer Analogs


Physical State Differentiation: Melting Point of 1,1,1,2-Tetrachlorobutane vs. 1,1,1,3- and 1,2,3,4-Tetrachlorobutane Isomers

1,1,1,2-Tetrachlorobutane (CAS 39966-95-5) exhibits an estimated melting point of 28.17°C, behaving as a low-melting solid near standard ambient temperature . In contrast, 1,1,1,3-tetrachlorobutane (CAS 13275-19-9) has a predicted melting point of –28.86°C and remains a free-flowing liquid at room temperature , while 1,2,3,4-tetrachlorobutane (CAS 3405-32-1) is a crystalline solid melting at 73°C [1]. The 57°C melting-point gap between the 1,1,1,2- and 1,1,1,3-isomers translates into fundamentally different handling, storage, and formulation requirements.

physical state melting point isomer handling

Distillation Separation Potential: Boiling Point Comparison of 1,1,1,2-Tetrachlorobutane with 1,1,1,3-Tetrachlorobutane

The estimated atmospheric boiling point of 1,1,1,2-tetrachlorobutane is 191.03°C , whereas 1,1,1,3-tetrachlorobutane boils at 173.6°C at 760 mmHg . The 17.4°C difference provides a sufficient thermal window for fractional distillation to separate these two isomers, should they co-occur in a synthetic mixture.

boiling point distillation isomer separation

Density Contrast Between 1,1,1,2-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane for Phase-Sensitive Processes

1,1,1,2-Tetrachlorobutane has an estimated density of 1.3907 g/cm³ , whereas 1,2,3,4-tetrachlorobutane exhibits an experimental density of 1.693 g/cm³ [1]. The 0.302 g/cm³ difference reflects the impact of symmetrical vs. asymmetrical chlorine substitution on molecular packing and provides a measurable parameter for distinguishing these isomers in biphasic or density-driven processes.

density phase separation formulation

Lipophilicity Gradient Among Tetrachlorobutane Isomers: LogP of 1,1,1,2- vs. 1,1,1,3- and 1,2,3,4-Tetrachlorobutane

The computed octanol-water partition coefficient (XLogP3-AA) for 1,1,1,2-tetrachlorobutane is 3.6 [1]. The 1,1,1,3-isomer has a comparable value of 3.5 [2], while 1,2,3,4-tetrachlorobutane registers a lower logP of 3.02 [3]. The 0.58 log-unit difference between the 1,1,1,2- and 1,2,3,4-isomers corresponds to an approximately 3.8-fold difference in octanol-water partitioning ratio.

logP partition coefficient lipophilicity environmental fate

Refractive Index as a Rapid Identity Check for 1,1,1,2-Tetrachlorobutane vs. 1,1,1,3-Tetrachlorobutane

The reported refractive index of 1,1,1,2-tetrachlorobutane is 1.4920 . The 1,1,1,3-isomer shows a refractive index of 1.479–1.480 . The difference of 0.012–0.013, though small, is sufficient for refractometric identity confirmation when authentic reference standards are available.

refractive index quality control isomer verification

Trichloromethyl Group as a Distinctive Structural Feature of 1,1,1,2-Tetrachlorobutane

Among tetrachlorobutane isomers, 1,1,1,2-tetrachlorobutane is uniquely defined by the presence of a terminal trichloromethyl (-CCl3) group adjacent to a monochlorinated carbon [1]. The 1,1,1,3-isomer positions the -CCl3 group two carbons away from the single chlorine, while 1,2,3,4-tetrachlorobutane lacks a -CCl3 group entirely. This structural fingerprint dictates regioselectivity in nucleophilic substitution and elimination reactions, as the -CCl3 group exerts strong electron-withdrawing and steric effects that are absent or differently oriented in other isomers.

trichloromethyl group structural differentiation reactivity profile

Procurement-Guided Application Scenarios for 1,1,1,2-Tetrachlorobutane (CAS 39966-95-5)


Regioselective Synthesis of Trichloromethyl-Containing Intermediates

The terminal -CCl3 group of 1,1,1,2-tetrachlorobutane provides a handle for nucleophilic substitution at the C2 chlorine, enabling the construction of 1,1,1-trichloro-2-substituted butane derivatives. This regioselective pathway is inaccessible with isomers such as 1,1,1,3-tetrachlorobutane (where the leaving group is at C3) or 1,2,3,4-tetrachlorobutane (which lacks the -CCl3 moiety entirely) [1].

Solid-Phase Dosing in Automated Synthesis Platforms

With an estimated melting point of 28.17°C, 1,1,1,2-tetrachlorobutane can be handled as a solid under typical laboratory conditions, facilitating precise gravimetric dispensing in robotic synthesis platforms. This contrasts with the 1,1,1,3-isomer, which remains liquid at room temperature (mp –28.86°C) and requires volumetric liquid-handling equipment, potentially introducing greater dosing variability [1].

Fractional Distillation Purification from Isomeric Mixtures

The 191°C boiling point of 1,1,1,2-tetrachlorobutane provides a 17°C separation window from the 1,1,1,3-isomer (bp 173.6°C). This thermal gap enables purification by fractional distillation at atmospheric pressure, allowing procurement of the target isomer in high purity from mixed chlorination product streams without resorting to preparative chromatography [1].

Moderately Lipophilic Reaction Medium for Biphasic Organic Synthesis

The XLogP3-AA value of 3.6 positions 1,1,1,2-tetrachlorobutane as a moderately lipophilic solvent or co-solvent. In liquid-liquid extractions or phase-transfer catalysis, this logP ensures efficient partitioning into organic layers, and its higher lipophilicity relative to 1,2,3,4-tetrachlorobutane (logP 3.02) may enhance recovery of non-polar products [1].

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